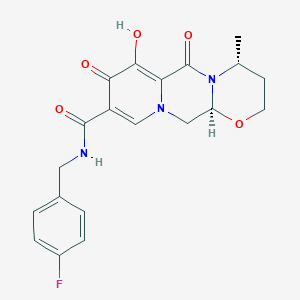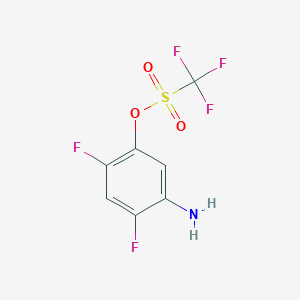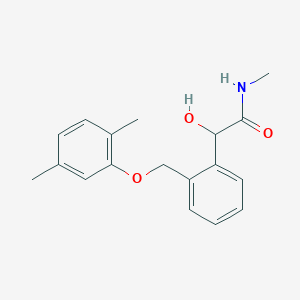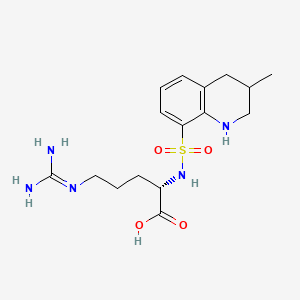
Phenylvinyldimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylvinyldimethoxysilane is an organosilicon compound with the molecular formula C10H14O2Si. It is characterized by a phenyl group and a vinyl group attached to a silicon atom, which is further bonded to two methoxy groups. This compound is used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylvinyldimethoxysilane can be synthesized through several methods. One common approach involves the reaction of phenylvinylsilane with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon with methoxy groups.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylvinyldimethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated or alkylated silanes
Wissenschaftliche Forschungsanwendungen
Phenylvinyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: This compound is used in the production of silicone-based materials, coatings, and adhesives
Wirkmechanismus
The mechanism by which phenylvinyldimethoxysilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The vinyl group allows for polymerization reactions, while the methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in silicone materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar to phenylvinyldimethoxysilane but lacks the vinyl group.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups but lacks the phenyl group.
Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups but lacks the vinyl group.
Uniqueness
This compound is unique due to the presence of both phenyl and vinyl groups, which provide a combination of stability and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C10H14O2Si |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
ethenyl-dimethoxy-phenylsilane |
InChI |
InChI=1S/C10H14O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
InChI-Schlüssel |
IJNRGJJYCUCFHY-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C=C)(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)




![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)


![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)
